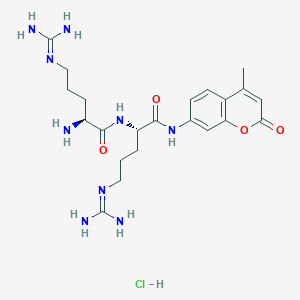
H-Arg-Arg-AMC Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg-Arg-AMC Hydrochloride: is a synthetic peptide substrate used primarily in biochemical research. It is known for its role in measuring the proteolytic activity of enzymes such as cathepsins and trypsin in biological samples. The compound’s full chemical name is L-Arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide hydrochloride . It is often used in fluorescence-based assays due to its ability to release a fluorescent product upon enzymatic cleavage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Arg-AMC Hydrochloride involves the coupling of L-arginine derivatives with 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the L-arginine molecules.
Coupling Reaction: The protected L-arginine derivatives are coupled with AMC using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: H-Arg-Arg-AMC Hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is a substrate for proteolytic enzymes, which cleave the peptide bond between the arginine residues and the AMC moiety.
Common Reagents and Conditions:
Enzymes: Cathepsins, trypsin, and other proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products: The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be easily detected using a fluorometer .
科学研究应用
H-Arg-Arg-AMC Hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used to study the activity of proteolytic enzymes, particularly cathepsins and trypsin.
Cancer Research: Employed in assays to measure the activity of cathepsins, which are involved in cancer cell invasion and metastasis.
Drug Development: Utilized in high-throughput screening assays to identify inhibitors of proteolytic enzymes.
Neuroscience: Used to study the role of proteases in neurodegenerative diseases.
作用机制
H-Arg-Arg-AMC Hydrochloride acts as a substrate for proteolytic enzymes. Upon cleavage by these enzymes, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets of this compound include cathepsins and trypsin, which are involved in various physiological and pathological processes .
相似化合物的比较
Z-Arg-Arg-AMC Hydrochloride: Another peptide substrate used for similar enzymatic assays.
Ac-Arg-Ala-Arg-AMC: A substrate used for measuring the activity of different proteases.
Boc-Gln-Ala-Arg-AMC Hydrochloride: Used in assays to study protease activity in various biological samples.
Uniqueness: H-Arg-Arg-AMC Hydrochloride is unique due to its high specificity for cathepsins and trypsin, making it a valuable tool in studying these enzymes’ roles in disease processes. Its ability to produce a strong fluorescent signal upon cleavage also makes it highly sensitive and suitable for various research applications .
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOAYPKJIILEC-MOGJOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
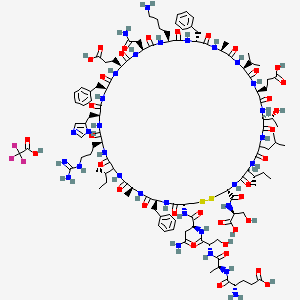
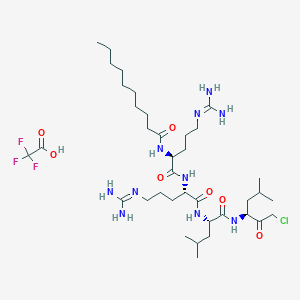
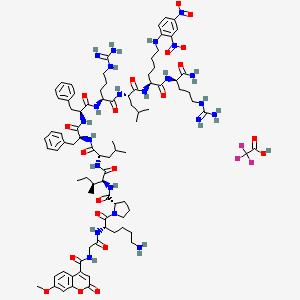
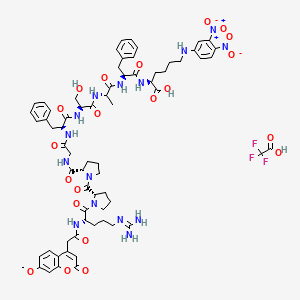
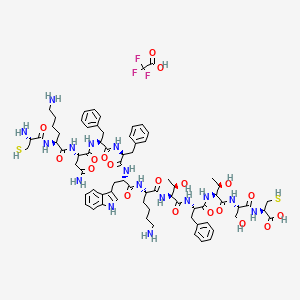
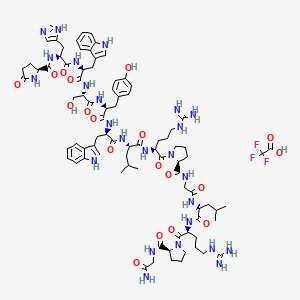
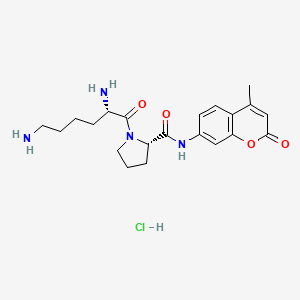
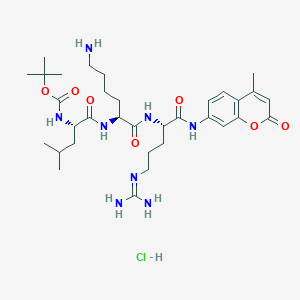
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295931.png)
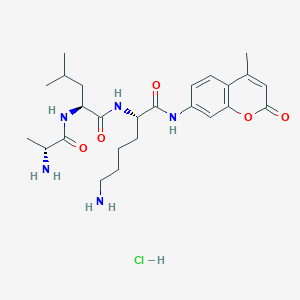

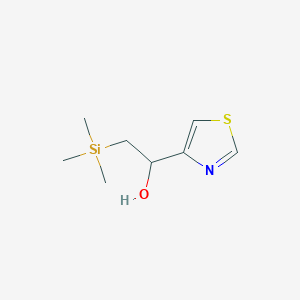
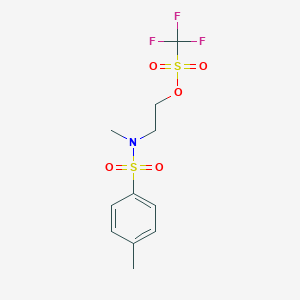
![3',6'-DIHYDROXY-6-IODO-2H-SPIRO[BENZOFURAN-3,9'-XANTHEN]-2-ONE](/img/structure/B6295968.png)
